molecular formula C28H46O B045770 Fecosterol CAS No. 516-86-9

Fecosterol

Cat. No. B045770
CAS RN: 516-86-9
M. Wt: 398.7 g/mol
InChI Key: SLQKYSPHBZMASJ-QKPORZECSA-N
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Description

Fecosterol is a type of sterol, a subgroup of steroids, which plays various roles in biological systems, particularly in cell membrane structure and signaling. While direct research on Fecosterol is limited, understanding its synthesis, structure, and properties can be informed by studies on similar compounds.

Synthesis Analysis

The synthesis of steroidal compounds like Fecosterol often involves complex organic reactions. For instance, the total synthesis of Aplysiasecosterol A, a structurally unusual 9,11-secosteroid, was achieved through asymmetric total synthesis involving desymmetrizing reduction, ketalization, and radical cyclization, among other steps (Lu et al., 2018). Such methodologies may offer insights into the synthetic routes applicable to Fecosterol.

Scientific Research Applications

Bone Regenerative Effects

  • Fucosterol and Postmenopausal Osteoporosis : A study investigated the bone regenerative effects of fucosterol in estrogen-deficient rats. It showed that fucosterol enhanced osteoblast proliferation, increased alkaline phosphatase activity, and reduced osteoclast differentiation, suggesting its potential to stimulate bone formation and reduce bone resorption (Lee et al., 2014).

Other Relevant Studies

  • While the remaining studies did not directly address fecosterol, they covered a range of topics including the efficacy of exercises in controlling glycosylated hemoglobin and cholesterol levels (Huang et al., 2012), Fenton reaction-driven degradation of herbicides (Qin et al., 2013), and the anti-cancer activity of fucoidan extracts (Zhang et al., 2013).

Future Directions

Future research should focus on understanding the role of Fecosterol in various biological processes and its potential applications. For example, research has shown that altering the sterol composition of yeast can increase their thermotolerance, suggesting potential industrial applications . Further studies are needed to fully understand the implications of these findings.

properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKYSPHBZMASJ-QKPORZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199553
Record name Fecosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fecosterol

CAS RN

516-86-9
Record name Fecosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fecosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fecosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FECOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
RE Dolle, SJ Schmidt, KF Erhard… - Journal of the American …, 1989 - ACS Publications
The first syntheses of sterol biosynthetic intermediates zymosterol (4), 4, 4-dimethylzymosterol (5), cholesta-8, 14, 24-trien-3/3-ol (6), the 4, 4-dimethyl analogue 7, and fecosterol (8) are …
Number of citations: 44 pubs.acs.org
DC Morris, S Safe, RE Subden - Biochemical genetics, 1974 - Springer
Wild-type Neurospora crassa is completely inhibited by 5 ppm nystatin. Ultraviolet-induced mutants have been isolated that grow in the presence of 60 ppm of the antibiotic. Gas-liquid …
Number of citations: 25 link.springer.com
PF Watson, ME Rose, SW Ellis, H England… - … and biophysical research …, 1989 - Elsevier
… -ol (14-methyl fecosterol) and lanosterol as the major sterol components when treated with fluconazole. Resistant isolate A3 accumulated 14-methyl-3,6-diol, 14-methyl fecosterol, and …
Number of citations: 220 www.sciencedirect.com
W Zheng, T Liu, XY Xiang, Q Gu - Yao xue xue bao= Acta …, 2007 - europepmc.org
… fecosterol, fecosterol and episterol. Column chromatography also led to the isolation of lanosterol, Inotodiol, trametenolic acid, foscoparianol B and a new triterpenoid foscoparianol D in …
Number of citations: 57 europepmc.org
Y Uchida, S Onodera, T Nakade, K Otomo - Veterinary research …, 1994 - Springer
… The proportion of fecosterol in mutants was significantly increased (Student's t-test, p < 0.01)… albicans, in which fecosterol and lichesterol were the main sterols. This was not the case for …
Number of citations: 16 link.springer.com
SA Howell, AI Mallet, WC Noble - Journal of applied …, 1990 - Wiley Online Library
… , containing large amounts of fecosterol. Of the remaining two, one was thought to be a sensitive variant, both produced only small quantities of fecosterol and resembled the normal …
MA Quail, SL Kelly - Yeast Protocols: Methods in Cell and Molecular …, 1996 - Springer
… For instance, episterol and fecosterol, which both lie on the ergosterol biosynthesis pathway, differ only in that episterol has a Δ 7 double bond, whereas fecosterol is Δ 8 sterol. …
Number of citations: 42 link.springer.com
WD Nes, BS McCourt, JA Marshall, J Ma… - The Journal of …, 1999 - ACS Publications
… converted to 4α-methyl fecosterol in high yield. When fecosterol and 4α-methyl fecosterol were assayed individually at saturating concentrations only fecosterol served as an effective …
Number of citations: 51 pubs.acs.org
S Safe, LM Safe, WSG Maass - Phytochemistry, 1975 - Elsevier
… The compounds were principally ergosterol, episterol, fecosterol and lichesterol with minor quantities of C 17 , C 28 and C 29 monoenes and dienes of the phytosterol type. …
Number of citations: 35 www.sciencedirect.com
LR Berg, GW Patterson, WR Lusby - Lipids, 1983 - Springer
… The molecular ion peak of fecosterol was at m/z 398(50%). Other intense peaks were … fecosterol in the computer library as well as the mass spectrum of an authentic sample of fecosterol …
Number of citations: 37 link.springer.com

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